molecular formula C18H19F2NOS B2510831 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide CAS No. 478246-00-3

4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide

Cat. No.: B2510831
CAS No.: 478246-00-3
M. Wt: 335.41
InChI Key: QONLHCWXHXEUEW-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research. Its complex structure, featuring dual fluorinated aromatic systems connected by a carboxamide linker with a sterically hindered sulfur-containing propyl chain, suggests potential for high target affinity and selectivity. The incorporation of a sulfanyl ether moiety is a critical functional group often exploited in medicinal chemistry to modulate the compound's pharmacokinetic properties, including metabolic stability and membrane permeability . Molecules with fluorobenzyl subunits, similar to this compound, are frequently investigated as key intermediates or potential ligands for various enzymes and receptors . For instance, structural analogs have been explored in protease inhibition studies, such as targeting beta-secretase 1 (BACE1), which is relevant in neurodegenerative disease research . The presence of the fluorine atoms is a common strategy to influence binding interactions and electronic characteristics. This compound is provided exclusively for research purposes, such as in high-throughput screening assays, mechanism-of-action studies, and as a building block in the synthesis of more complex chemical entities for drug discovery programs.

Properties

IUPAC Name

4-fluoro-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NOS/c1-18(2,23-11-13-3-7-15(19)8-4-13)12-21-17(22)14-5-9-16(20)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONLHCWXHXEUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)F)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Thiol Precursors

The introduction of the sulfanyl moiety is typically achieved via alkylation of a thiol intermediate. A validated approach involves reacting 2-methylpropane-1-thiol with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This method, adapted from analogous syntheses of sulfanyl-oxadiazole derivatives, proceeds under mild conditions (room temperature, 12–24 hours) in polar aprotic solvents like dimethylformamide (DMF). The reaction mechanism follows an Sₙ2 pathway, where the thiolate ion nucleophilically displaces the chloride leaving group.

Key Reaction Conditions

Parameter Value/Description Source
Solvent Dimethylformamide
Base Potassium carbonate
Temperature 25–30°C
Yield 90–96% (based on analogous reactions)

Amide Bond Formation

The benzamide group is constructed via coupling of 4-fluorobenzoic acid with the amine intermediate, 2-[(4-fluorobenzyl)sulfanyl]-2-methylpropylamine. Activation of the carboxylic acid is achieved using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with the amine in dichloromethane (DCM) under inert atmosphere. Triethylamine is often employed to scavenge HCl, enhancing reaction efficiency.

Optimized Coupling Protocol

  • Acid Chloride Formation : 4-Fluorobenzoic acid (1 eq) is refluxed with SOCl₂ (2 eq) for 2 hours, yielding 4-fluorobenzoyl chloride.
  • Amine Coupling : The acid chloride is added dropwise to a solution of 2-[(4-fluorobenzyl)sulfanyl]-2-methylpropylamine (1 eq) and triethylamine (1.5 eq) in DCM at 0°C. The mixture is stirred for 12 hours at room temperature.
  • Workup : The product is isolated via aqueous extraction and purified by recrystallization from ethanol.

Mechanistic Insights into Critical Steps

Alkylation Mechanism

The alkylation of 2-methylpropane-1-thiol with 4-fluorobenzyl chloride proceeds through a bimolecular nucleophilic substitution (Sₙ2). The thiolate ion, generated by deprotonation with potassium carbonate, attacks the electrophilic carbon of 4-fluorobenzyl chloride, displacing chloride. Steric hindrance from the 2-methylpropyl group minimally affects this step due to the linear Sₙ2 transition state.

Amide Coupling Dynamics

The amide bond formation involves nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, leading to tetrahedral intermediate formation. Subsequent collapse of the intermediate releases HCl, which is neutralized by triethylamine. This step is highly efficient in anhydrous conditions to prevent hydrolysis of the acid chloride.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

  • Alkylation Step : DMF is preferred over acetone or acetonitrile due to its superior ability to solubilize both the thiol and 4-fluorobenzyl chloride.
  • Amide Coupling : Dichloromethane provides optimal reactivity without side reactions, whereas tetrahydrofuran (THF) may lead to slower kinetics.

Temperature Control

Maintaining temperatures below 30°C during alkylation prevents decomposition of the thiolate intermediate. For amide coupling, initial cooling to 0°C minimizes side reactions before gradual warming to room temperature.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates unreacted starting materials.
  • Recrystallization : Ethanol-water mixtures (3:1) yield high-purity crystals of the final product.

Analytical Characterization of the Target Compound

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 3.21 (s, 2H, NHCH₂), 1.52 (s, 6H, C(CH₃)₂).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms purity >98%.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Recent studies have indicated that derivatives of benzenesulfonamides, including compounds similar to 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide, exhibit significant antimicrobial properties. They have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 15.625 to >200 µg/mL .
  • Anticancer Potential :
    • The compound's structural features suggest potential activity against cancer cells. Preliminary studies indicate that modifications to the benzenesulfonamide moiety can enhance cytotoxicity against specific cancer cell lines. Research is ongoing to evaluate its efficacy in inhibiting tumor growth and inducing apoptosis in cancerous cells.
  • Anti-inflammatory Properties :
    • Compounds with sulfonamide groups have been noted for their anti-inflammatory effects. Investigations into the mechanism of action reveal that they may inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.

Agrochemical Applications

  • Pesticidal Activity :
    • The compound's ability to disrupt biological pathways in pests makes it a candidate for development as a pesticide. Initial trials have shown that some derivatives can effectively control pest populations while being less harmful to non-target organisms.
  • Herbicidal Properties :
    • Research indicates potential herbicidal activity, particularly against broadleaf weeds. The mechanism involves inhibition of specific metabolic pathways essential for weed growth, positioning this compound as a promising candidate for formulation into herbicides.

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its unique chemical structure allows for modifications that can improve the performance of polymers used in various applications.
  • Nanotechnology :
    • The compound's properties are being investigated for use in nanomaterials, particularly in drug delivery systems where targeted release is crucial. Its modification can facilitate the attachment to nanoparticles, enhancing their therapeutic efficacy.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial efficacy of a series of sulfonamide derivatives, including those related to this compound. Results indicated significant activity against resistant strains of bacteria, with some compounds achieving MIC values lower than traditional antibiotics .
  • In Vivo Cancer Model :
    • In vivo studies using murine models demonstrated that compounds derived from this class could significantly reduce tumor size compared to controls, suggesting a potential pathway for therapeutic development in oncology.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key differences between the target compound and analogs lie in substituent type , position , and electronic effects . Below is a comparative analysis:

Table 1: Substituent and Property Comparison
Compound Name Substituents (Benzamide/Sulfide) Molecular Formula Molecular Weight XLogP<sup>a</sup> H-Bond Donors H-Bond Acceptors
Target Compound 4-fluoro, 4-fluorobenzyl sulfide C₁₈H₁₈F₂NOS ~334.07 ~4.0 1 3
2,6-Dichloro analog (CAS 478245-97-5) 2,6-dichloro, 4-fluorobenzyl sulfide C₁₈H₁₈Cl₂FNOS 386.31 5.3 1 3
4-Methylbenzyl analog (CAS 1021227-93-9) 4-fluoro, 4-methylbenzyl sulfide<sup>b</sup> C₁₉H₂₁FNOS ~338.44 ~5.8 1 3

<sup>a</sup>XLogP: Estimated octanol-water partition coefficient. <sup>b</sup>From , modified for direct structural comparison .

Key Observations :

  • Halogen Effects : The 2,6-dichloro analog (CAS 478245-97-5) exhibits higher lipophilicity (XLogP = 5.3) compared to the target compound (estimated XLogP ~4.0), reflecting chlorine’s stronger hydrophobic contribution than fluorine .
  • Substituent Position: Para-fluorine on the benzamide (target compound) vs.
  • Side Chain Modifications : Replacing 4-fluorobenzyl with 4-methylbenzyl (CAS 1021227-93-9) increases hydrophobicity (XLogP ~5.8) due to the methyl group’s inductive effect .

Biological Activity

The compound 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide is a synthetic organic molecule notable for its potential biological activities. This compound has drawn interest in medicinal chemistry due to its structural features, including fluorinated aromatic groups and a sulfanyl linkage, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C18H22F2N2OS
  • Molar Mass : 352.44 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of fluorine atoms in the structure is significant as fluorine can enhance the lipophilicity and metabolic stability of drugs, potentially improving their bioavailability and efficacy.

Research indicates that compounds with similar structures may act as inhibitors of various biological targets, including enzymes and transporters. The specific mechanism of action for this compound has not been fully elucidated, but analogs have shown activity against:

  • Equilibrative Nucleoside Transporters (ENTs) : These transporters are crucial for the uptake of nucleosides in cells, which can be targeted to inhibit tumor growth or enhance the efficacy of chemotherapeutic agents .
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties, particularly in models of epilepsy and oxidative stress .

Table 1: Biological Activities of Related Compounds

Compound NameTargetActivityReference
FPMINTENT1/ENT2Inhibitor
GM-90432NeuroprotectiveAnti-epileptic
4-Fluorobenzyl SulfideVarious EnzymesModulator

Case Studies

  • Inhibition of Nucleoside Transporters : A study on FPMINT analogs demonstrated that structural modifications could significantly alter their inhibitory potency against ENT1 and ENT2. The introduction of halogen groups was essential for maintaining activity .
  • Neuroprotective Mechanism : In a zebrafish model, a structurally similar compound showed significant neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers during induced seizures . This suggests that this compound may exhibit similar protective properties.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds. The incorporation of fluorine not only affects the lipophilicity but also alters binding interactions with biological targets. For instance:

  • Fluorine Substitution Effects : The presence of fluorine at specific positions on the aromatic ring has been shown to enhance binding affinity to target proteins, potentially leading to increased therapeutic effects .

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